molecular formula C22H24BrN3O2S B2570953 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-(diethylamino)-2-methylphenyl)acetamide CAS No. 1223913-47-0

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-(diethylamino)-2-methylphenyl)acetamide

Cat. No. B2570953
CAS RN: 1223913-47-0
M. Wt: 474.42
InChI Key: FASLWSAGJPZNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-(diethylamino)-2-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an oxazole ring, a thioether linkage, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without more specific information or a crystallographic study, it’s difficult to predict the exact 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring, the bromophenyl group, and the acetamide group. Each of these functional groups can undergo specific types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications : Compounds structurally similar to the queried chemical have been synthesized and evaluated for their antimicrobial properties. For instance, novel sulphonamide derivatives have shown significant antimicrobial activity, underscoring the potential of such compounds in developing new antimicrobials (Fahim & Ismael, 2019). Another study on thiazolidinone derivatives also highlighted their potential as antimicrobial agents, further emphasizing the relevance of such chemical structures in addressing microbial resistance (Baviskar, Khadabadi, & Deore, 2013).

  • Synthetic Methodologies : Research has also focused on the synthesis of these compounds, revealing various methodologies that can be applied to generate structurally complex derivatives with potential biological activities. Studies have detailed cascade reactions involving thioureido-acetamides to synthesize heterocycles, demonstrating the versatility of these compounds as precursors in generating pharmacologically relevant entities (Schmeyers & Kaupp, 2002).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. It could be interesting to explore its synthesis, reactivity, and potential uses in more detail .

properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[4-(diethylamino)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O2S/c1-4-26(5-2)18-9-10-19(15(3)11-18)25-21(27)14-29-22-24-13-20(28-22)16-7-6-8-17(23)12-16/h6-13H,4-5,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASLWSAGJPZNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-(diethylamino)-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.